Commercial Availability and Base Purity: A Benchmarking Analysis Against 3-Phenylcyclopentanone
Direct comparison of vendor specifications reveals a consistent purity floor for procurement. The target compound, 3-(4-Methylphenyl)cyclopentanone, is commercially available from AKSci with a minimum purity specification of 95% . Its closest unsubstituted analog, 3-Phenylcyclopentanone, is offered by the same vendor with a higher minimum purity of 98% . This 3-percentage-point difference in guaranteed purity is a critical factor for research teams evaluating whether the substituted compound's unique reactivity is worth the cost of a potentially lower baseline purity or the need for additional in-house purification.
| Evidence Dimension | Commercial minimum purity specification |
|---|---|
| Target Compound Data | Min. Purity Spec: 95% |
| Comparator Or Baseline | 3-Phenylcyclopentanone (AKSci): Min. Purity Spec: 98% |
| Quantified Difference | 3% lower minimum purity for the target compound |
| Conditions | Specifications sourced from AKSci technical datasheets . |
Why This Matters
This directly informs the cost-benefit analysis for procurement; the decision to use the 4-methylphenyl analog over the simpler phenyl derivative must account for the need for potential purification steps to reach equivalent purity levels, balancing its unique synthetic advantages against operational overhead.
